Chloranthus japonicus sieb

Description

Structure

3D Structure

Properties

IUPAC Name |

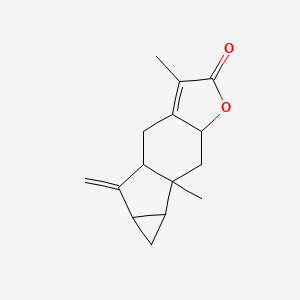

4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]tridec-3-en-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-7-9-4-12(9)15(3)6-13-10(5-11(7)15)8(2)14(16)17-13/h9,11-13H,1,4-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFCNCALMYTQMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(=C)C4CC4C3(CC2OC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Botanical Classification and Geographical Distribution

Chloranthus japonicus Sieb. is a perennial herbaceous plant belonging to the Chloranthaceae family. acgpubs.orgmdpi.com This species is primarily found in East Asia, with a distribution that includes China, Japan, and Korea. acgpubs.orgnih.govmdpi.com In Japan, its range extends from Hokkaido in the north to Kyushu in the south. juniperlevelbotanicgarden.org The plant typically grows in shaded, moist environments such as woodlands and along streamsides, at altitudes ranging from 100 to 2300 meters in northern China. theferns.info It is characterized by its stems that reach 20-30 cm in height, leaves that are 5-12 cm long and 2-7 cm wide, and white flowers that bloom from March to April. coocan.jp

The genus Chloranthus is comprised of 17 species, which are divided into two subgenera: Chloranthus and Tricercandra. C. japonicus is classified under the subgenus Tricercandra. researchgate.net

Historical Ethnobotanical Context

The historical use of Chloranthus japonicus in traditional medicine has provided a crucial foundation for modern chemical investigations. In Chinese folk medicine, it is known as "yin-xian-cao" and has been used to treat a variety of ailments, including bone fractures, traumatic injuries, rheumatism, coughs, pulmonary tuberculosis, and neurasthenia. acgpubs.orgresearchgate.netunipi.it The Miao people in Yunnan, China, have also utilized this plant for medicinal purposes. scispace.com In Korea, the root of the plant, which contains sesquiterpenes and coumarins, has been traditionally used to treat skin diseases and enteric fever. pfaf.org

Major Classes of Secondary Metabolites

Phytochemical research has identified several major classes of secondary metabolites in Chloranthus japonicus. The most prominent of these are terpenoids, particularly sesquiterpenoids and their dimeric and trimeric forms. acgpubs.org In fact, over 80% of the secondary metabolites found in this plant are sesquiterpenoids, with lindenane-type derivatives being especially common. vulcanchem.com Other significant classes of compounds include flavonoids, coumarins, phenolic acids, and sterols. mdpi.comresearchgate.net To date, 207 different compounds have been isolated and structurally identified from this plant. researchgate.net

Some of the characteristic metabolites of C. japonicus include chlojaponilide M, cycloshizukaol A, chlojapolactone A, hitorins A-H, japonicones A-C, and trishizukaol A. researchgate.net The structural diversity of sesquiterpenoids is notable, encompassing eudesmane (B1671778), lindenane, and germacrane (B1241064) types. acgpubs.org

Scope and Rationale of Academic Research

Comprehensive Extraction and Fractionation Techniques for Chloranthus japonicus Sieb. Metabolites

The initial and crucial step in phytochemical analysis is the efficient extraction of metabolites from the plant material, followed by systematic fractionation to simplify the complex mixture.

Multi-solvent Extraction Strategies

Researchers employ a variety of solvents with differing polarities to ensure the comprehensive extraction of the wide spectrum of compounds present in Chloranthus japonicus. The choice of solvent is critical as it dictates the profile of extracted metabolites.

Commonly, the dried and powdered whole plants, or specific parts like roots and aerial portions, are subjected to extraction. mdpi.complos.org Alcohols such as methanol (B129727) (MeOH) and ethanol (B145695) (EtOH) are frequently used for initial extraction, often under reflux conditions to enhance efficiency. acgpubs.orgmdpi.comnih.gov For instance, studies have reported extracting the plant material with 80% or 95% ethanol, or methanol. acgpubs.orgnih.gov

Following the initial alcohol extraction, the resulting crude extract is often suspended in water (H₂O) and then sequentially partitioned with solvents of increasing polarity. This liquid-liquid partitioning typically involves:

Hexane or Petroleum Ether (PE) : To isolate non-polar compounds. mdpi.comyoutube.com

Ethyl Acetate (B1210297) (EtOAc) : To extract compounds of intermediate polarity. acgpubs.orgmdpi.com

n-Butanol (n-BuOH) : To capture more polar constituents. acgpubs.orgmdpi.com

In some protocols, particularly for the isolation of polysaccharides, an initial immersion in anhydrous ethanol is performed to remove small-molecule substances before proceeding with hot water extraction. plos.org

Differential Solvent Partitioning and Sequential Fractionation Procedures

The fractions obtained from multi-solvent extraction are still complex mixtures that require further separation. Sequential fractionation is a systematic process to group compounds based on their physicochemical properties, primarily polarity.

The ethyl acetate and n-butanol fractions are often the focus of further investigation due to their enrichment in sesquiterpenoids. acgpubs.orgmdpi.com These fractions are subjected to various chromatographic methods to isolate individual compounds. For example, an ethyl acetate fraction can be loaded onto a silica (B1680970) gel column and eluted with a gradient system, such as petroleum ether-acetone or chloroform-methanol, to yield several sub-fractions. acgpubs.orgnih.gov Similarly, a methanol extract partitioned between petroleum ether, ethyl acetate, and n-butanol yields fractions that can be individually worked up. mdpi.com This systematic partitioning is fundamental for reducing the complexity of the extract and facilitating the subsequent purification of target molecules. acgpubs.orgmdpi.com

State-of-the-Art Chromatographic Isolation and Purification Protocols for this compound. Constituents

Chromatography is the cornerstone of phytochemical isolation. A combination of conventional and modern chromatographic techniques is employed to achieve the high degree of purity required for structural elucidation.

Conventional Column Chromatography

Various stationary phases are utilized in column chromatography to separate the constituents of Chloranthus japonicus fractions.

Silica Gel: This is the most common stationary phase for normal-phase chromatography. Fractions are typically eluted with gradient solvent systems, such as petroleum ether-ethyl acetate or chloroform-methanol, to separate compounds based on increasing polarity. acgpubs.orgmdpi.comnih.gov

Reversed-Phase C18 (RP-C18): For separating compounds based on hydrophobicity, RP-C18 columns are used with polar mobile phases, typically methanol-water or acetonitrile-water gradients. acgpubs.orgmdpi.com

MCI Gel: MCI gel (a styrene-divinylbenzene polymer resin) is also used for fractionation, often with a methanol-water gradient, proving effective in separating complex extracts. mdpi.comnih.gov

Sephadex LH-20: This size-exclusion chromatography medium is particularly useful for purifying compounds, often using methanol as the eluent, to separate molecules based on their size. mdpi.comnih.gov

High-Performance Liquid Chromatography (Analytical and Semipreparative)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of compounds from the enriched fractions obtained through column chromatography.

Analytical HPLC: This is used to assess the purity of isolated compounds and to determine the chemical profile of extracts and fractions. plos.orgnih.gov

Semipreparative HPLC: This technique is crucial for isolating pure compounds in milligram quantities, which are necessary for spectroscopic analysis and structural identification. acgpubs.org Reversed-phase columns (e.g., RP-C8, RP-C18) are commonly used with mobile phases like methanol-water or acetonitrile-water to achieve fine separation of structurally similar compounds. acgpubs.org

Ultra-Performance Liquid Chromatography Coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF-MS) for Targeted Compound Discovery

Ultra-Performance Liquid Chromatography (UPLC), with its smaller particle size columns, offers higher resolution and faster analysis times compared to conventional HPLC. researchgate.net When coupled with a high-resolution mass spectrometer like a Time-of-Flight (TOF) detector, it becomes a powerful platform for both untargeted metabolomic profiling and targeted discovery of novel compounds. nih.govresearchgate.net

The UPLC system separates the complex mixture of metabolites, which are then ionized and detected by the TOF-MS. researchgate.net This provides accurate mass measurements (often to four decimal places), allowing for the determination of elemental compositions and the tentative identification of compounds by comparing the data against chemical databases. acgpubs.orgresearchgate.net High-resolution electrospray ionization mass spectrometry (HRESIMS) data obtained from such systems are critical for elucidating the molecular formulas of newly isolated compounds from Chloranthus japonicus. acgpubs.org This advanced hyphenated technique significantly accelerates the process of discovering and structurally characterizing phytochemicals. nih.gov

Gas Chromatography Techniques (GC-FID, GC-MS) for Volatile Compound Analysis

The analysis of volatile compounds, particularly those found in essential oils, from this compound. is effectively achieved using gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). edu.krd These methods are standard for separating and identifying the components of complex volatile mixtures. edu.krdnih.gov GC-FID is a robust technique for quantitative analysis, offering high sensitivity and a wide linear range, which allows for the precise measurement of volatile components, even at trace levels. nih.gov GC-MS provides powerful qualitative analysis, enabling the reliable identification of individual compounds by comparing their mass spectra with established libraries. edu.krdcapes.gov.br

In the phytochemical investigation of C. japonicus, the essential oil is typically extracted and then injected into the GC system. The components are separated based on their boiling points and polarity as they pass through a capillary column. nih.govscielo.org.mx The FID then quantifies the eluted compounds, while the MS fragments them into ions, providing a unique mass spectrum or "fingerprint" for identification. edu.krdscielo.org.mx

A study analyzing the essential oil of Chloranthus japonicus using GC-FID and GC-MS successfully identified 48 distinct compounds, which accounted for 95.56% of the total oil composition. researchgate.netresearchgate.net The analysis revealed a high concentration of oxygenated monoterpenes, which constituted 50.95% of the oil. researchgate.net This detailed chemical profiling is crucial for understanding the aromatic and potential biological properties of the plant's volatile constituents.

Table 1: Summary of Volatile Compound Analysis of Chloranthus japonicus Essential Oil

| Analytical Technique | Findings | Reference |

|---|---|---|

| GC-FID and GC-MS | Identified 48 compounds, representing 95.56% of the total oil. | researchgate.net, researchgate.net |

| GC-FID and GC-MS | The oil has a high content of oxygenated monoterpenes (50.95%). | researchgate.net |

| GC-FID and GC-MS | 28 compounds were found to be common with Chloranthus multistachys. | researchgate.net, researchgate.net |

Bioassay-Guided Isolation Paradigms in Natural Product Discovery from this compound.

Bioassay-guided isolation is a cornerstone strategy in natural product chemistry for identifying and isolating new bioactive compounds. This approach involves systematically fractionating a crude plant extract and testing the biological activity of each fraction. The most active fractions are then subjected to further separation until pure, active compounds are isolated. mdpi.com This paradigm has been successfully applied to C. japonicus, leading to the discovery of numerous compounds with significant pharmacological potential. acs.orgsemanticscholar.org

The process typically begins with the preparation of an extract from the plant material, for instance, an ethanolic extract of the whole plant. This crude extract is then tested in a specific biological assay. Based on the results, the extract is chemically separated into simpler fractions using chromatographic techniques. These fractions are re-tested, and the active ones are selected for further purification until a single bioactive compound is obtained. mdpi.com

Several studies on C. japonicus exemplify this approach:

Anti-inflammatory Activity: A bioassay-guided fractionation of an ethanolic extract, using the inhibition of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages as the bioassay, led to the isolation of the lindenane-type sesquiterpenoid, chlojaponilactone B. acs.org This compound demonstrated significant anti-inflammatory effects. acs.org In a similar vein, Chlorajaponol B was identified as a potent inhibitor of NO release. nih.gov

Anticancer Activity: Investigations into the anti-tumor potential of C. japonicus have utilized bioassays against human tumor cell lines. This led to the isolation of Shizukaol C, which strongly suppressed the proliferation of MGC803, HepG2, and HL-60 tumor cells. nih.gov Another study, guided by anti-gastric cancer activity assays on MGC-803 and AGS cell lines, successfully isolated two active polysaccharides, YCJP-1 and YCJP-2. mdpi.com

Antiviral Activity: The search for novel antiviral agents from C. japonicus has employed anti-HIV assays. Bioassay-guided isolation resulted in the identification of several lindenane disesquiterpenoids, with Shizukaol B showing potent activity against both wild-type HIV-1 and resistant strains. acs.org

Immunosuppressive and Metabolic Activity: Shizukaol B was also isolated and investigated for its immunosuppressive properties, where it was found to strongly inhibit B cell proliferation. biomolther.org Furthermore, a systematic analysis for AMP-activated protein kinase (AMPK) activation in HepG2 cells led to the identification of Shizukaol D, a compound that reduces lipid content, suggesting potential applications in metabolic disorders. plos.org

Table 2: Examples of Bioassay-Guided Isolation from Chloranthus japonicus

| Bioassay | Isolated Compound(s) | Biological Activity | Reference |

|---|---|---|---|

| Inhibition of Nitric Oxide (NO) Production | Chlojaponilactone B, Chlorajaponol B | Anti-inflammatory | nih.gov, acs.org |

| Cytotoxicity against Human Tumor Cell Lines | Shizukaol C, YCJP-1, YCJP-2 | Anti-tumor / Anti-gastric cancer | nih.gov, mdpi.com |

| Anti-HIV-1 Replication Assay | Shizukaol B | Anti-HIV | acs.org |

| B Cell Proliferation Assay | Shizukaol B | Immunosuppressive | biomolther.org |

| AMPK Activation in HepG2 Cells | Shizukaol D | Reduction of hepatic lipid content | plos.org |

Advanced Spectroscopic Techniques for Structural Determination

The determination of the complex structures of secondary metabolites from this compound. relies on a suite of sophisticated analytical methods. These techniques, when used in concert, provide a comprehensive understanding of the molecular architecture, from the basic chemical formula to the intricate three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms within a molecule. acgpubs.orgresearchgate.net For instance, in the analysis of compounds from C. japonicus, ¹H NMR spectra reveal the number of different types of protons and their splitting patterns, which indicate adjacent protons, while ¹³C NMR and DEPT experiments help in determining the number and types of carbon atoms (methyl, methylene, methine, and quaternary carbons). acgpubs.org

Two-dimensional (2D) NMR techniques are indispensable for assembling the molecular framework. researchgate.netunipi.itresearchgate.net

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, establishing connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings between protons and carbons (typically 2-3 bonds), which helps in connecting different molecular fragments. researchgate.netunipi.it For example, HMBC correlations were key in establishing the structure of multistalide C by revealing connections across the molecule. unipi.it

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. unipi.ittandfonline.com NOE experiments were used to confirm the relative structure of compounds like shizuka-acoradienol. tandfonline.com

The structure of shizukaol D, for example, was confirmed using a combination of ESIMS, ¹H, and ¹³C-NMR spectrometry. plos.org Similarly, the structures of two new sesquiterpenes, 1β,10β-dihydroxy-eremophil-7(11), 8-dien-12,8-olide and 8,12-epoxy-1β-hydroxyeudesm-3,7,11-trien-9-one, were elucidated through detailed analysis of their 1D and 2D NMR data. nih.gov

High-Resolution Mass Spectrometry (HRESIMS), particularly with an electrospray ionization (ESI) source, is a powerful tool for determining the precise molecular formula of a compound. acgpubs.orgresearchgate.netunipi.it This technique measures the mass-to-charge ratio of ions with very high accuracy, allowing for the unambiguous determination of the elemental composition. For instance, the molecular formula of chlojapolactone B was determined as C₃₀H₃₄O₈ based on its HRESIMS data. acgpubs.orgresearchgate.netacgpubs.org Similarly, HRESIMS was used to assign the molecular formula of multistalide C as C₃₀H₃₄O₉. unipi.it This information is the first critical step in the process of structure elucidation.

While NMR and MS can define the planar structure and relative stereochemistry, determining the absolute configuration of a chiral molecule often requires other techniques. Electronic Circular Dichroism (ECD) spectroscopy is a widely used method for this purpose. acgpubs.orgresearchgate.netunipi.itacgpubs.org ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimental ECD spectrum with the theoretically calculated spectrum for different possible stereoisomers, the absolute configuration can be assigned. acgpubs.org This method was successfully applied to determine the absolute configuration of chlojapolactone B and japonicones A–C. acgpubs.orgacgpubs.orgresearchgate.net However, it is important to note that the application of the exciton (B1674681) chirality method, a subset of ECD analysis, has been questioned for certain classes of sesquiterpenoid dimers from C. japonicus, such as chlorahololide A, due to the complexity of their chromophores. unipi.it

Single crystal X-ray diffraction analysis is considered the gold standard for determining the absolute and relative stereochemistry of a crystalline compound. nih.gov This technique provides an unambiguous three-dimensional model of the molecule's structure. For example, the structures of japonicones A–C, a series of dimeric lindenane-type sesquiterpenoids, were unequivocally established using X-ray crystallography. researchgate.net Similarly, the structure of shizukanolide (B1605615) was unambiguously established by X-ray crystallography. tandfonline.com The structures of chlorajaponins A and B, which possess complex fused octacyclic scaffolds, were also determined through a combination of spectroscopic analyses and X-ray crystallography. researchgate.net

Ultraviolet-Visible (UV) and Infrared (IR) spectroscopy provide valuable supplementary information about the functional groups and chromophores present in a molecule. acgpubs.orgacgpubs.org

UV spectroscopy is used to identify the presence of conjugated systems, such as double bonds and aromatic rings, by observing their characteristic absorption maxima. For example, the UV spectrum of shizuka-acoradienol indicated the presence of a 4-alkylidene-2-butenolide moiety. tandfonline.com

IR spectroscopy is used to detect the presence of specific functional groups based on their characteristic vibrational frequencies. For instance, the IR spectrum of chlojapolactone B showed absorption bands for carbonyl groups. acgpubs.orgacgpubs.org These techniques, while less detailed than NMR, offer quick and valuable initial insights into the structural features of a compound.

Structural Diversity of Sesquiterpenoids from this compound.

This compound. is a rich source of sesquiterpenoids, which exhibit a remarkable structural diversity. researchgate.net These compounds are major secondary metabolites of the plant, with lindenane-type derivatives being particularly characteristic. vulcanchem.com The sesquiterpenoids isolated from this plant can be broadly categorized into monomers and oligomers (dimers and trimers).

The structural variety of sesquiterpenoids includes several skeletal types:

Lindenane-type: This is the most predominant class of sesquiterpenoids in C. japonicus. thieme-connect.com They often exist as complex dimers and trimers, formed through various cycloaddition reactions. acgpubs.orgresearchgate.net Examples include shizukanolide, dehydro-shizukanolide, and numerous dimeric compounds like the chlorajaponins, japonicones, and shizukaols. researchgate.nettandfonline.com

Eudesmane-type: Compounds with this skeleton, such as chlojaponols A and B, have also been identified. researchgate.net

Germacrane-type: Glechomanolid is an example of a germacrane-type sesquiterpenoid found in this plant. tandfonline.com

Acorane-type: Shizuka-acoradienol represents an acorane-type sesquiterpenoid isolated from C. japonicus. tandfonline.com

Eremophilane-type: A recently discovered example is 1β,10β-dihydroxy-eremophil-7(11), 8-dien-12,8-olide. nih.gov

Many of these sesquiterpenoids are lactones, containing a characteristic lactone ring. The dimerization of lindenane-type sesquiterpenoids leads to highly complex and fused ring systems, as seen in the chlorajaponins, which feature unprecedented octacyclic scaffolds. researchgate.net The formation of these dimers often involves Diels-Alder reactions, leading to unique stereochemical arrangements. acs.org

The structural elucidation of these diverse sesquiterpenoids has been a significant focus of phytochemical research on C. japonicus, revealing a vast and intricate array of natural products. unipi.itresearchgate.net

Lindenane-Type Sesquiterpenoids

Lindenane-type sesquiterpenoids are a prominent class of compounds isolated from Chloranthus japonicus. Their structural elucidation has been a key area of research, revealing a variety of derivatives.

A notable example is Rosmarylchloranthalactone E , a lindenane-type sesquiterpenoid lactone derivative. tandfonline.com Its structure is unique, consisting of a lindenane sesquiterpenoid lactone and a rosmarinic acid moiety connected by an ester bridge. tandfonline.com The structure was determined using 1D and 2D NMR and HRMS data. tandfonline.com

Another significant finding was the isolation of ent-chloranthalactone C , a typical lindenane-type sesquiterpenoid. Its structure features a bicyclo[3.1.0]hexane ring system with an acetoxymethyl group, a bicyclo[4.3.0]nonane ring system containing a double bond, and a 7(11)-en-12,8-olide structural moiety. iucr.org The absolute configuration was established through X-ray crystallography. iucr.org

Furthermore, a new lindenane sesquiterpenoid, chlorajaponol F , was isolated and its structure was established through extensive analysis of NMR spectroscopic data in combination with mass spectrometry. nih.gov

The complexity of these compounds is further highlighted by the isolation of chlojaponilactones F-I , four new lindenane-type sesquiterpenoid lactones. researchgate.net Their structures were established based on analyses of spectroscopic data including HR-MS, 1D, and 2D NMR. researchgate.net

| Compound Name | Key Structural Features | Method of Elucidation |

| Rosmarylchloranthalactone E | Lindenane sesquiterpenoid lactone linked to a rosmarinic acid moiety via an ester bridge. tandfonline.com | 1D and 2D NMR, HRMS. tandfonline.com |

| ent-chloranthalactone C | Bicyclo[3.1.0]hexane and bicyclo[4.3.0]nonane ring systems with a 7(11)-en-12,8-olide moiety. iucr.org | X-ray crystallography. iucr.org |

| chlorajaponol F | A new lindenane sesquiterpenoid. nih.gov | NMR spectroscopy, Mass spectrometry. nih.gov |

| chlojaponilactones F-I | Four new lindenane-type sesquiterpenoid lactones. researchgate.net | HR-MS, 1D and 2D NMR. researchgate.net |

Eudesmane-Type Sesquiterpenoids

Eudesmane-type sesquiterpenoids represent another significant class of secondary metabolites from Chloranthus japonicus.

Recent studies have led to the isolation of two new eudesmane (B1671778) sesquiterpenoids, chlorajaponols A and B . nih.gov Their structures were determined by extensive analysis of NMR spectroscopic data and mass spectrometry, with their absolute configurations confirmed by single-crystal X-ray diffraction. nih.gov

Additionally, a new eudesmane-type sesquiterpenoid lactone, chlojaponilactone A , was identified. nih.gov Its structure was elucidated using spectroscopic methods. nih.gov Two other new eudesmane sesquiterpenoids, 1β,10β-dihydroxy-eremophil-7(11),8-dien-12,8-olide and 8,12-epoxy-1β-hydroxyeudesm-3,7,11-trien-9-one , have also been isolated and characterized. nih.gov

| Compound Name | Key Structural Features | Method of Elucidation |

| chlorajaponols A & B | Two new eudesmane sesquiterpenoids. nih.gov | NMR spectroscopy, Mass spectrometry, Single-crystal X-ray diffraction. nih.gov |

| chlojaponilactone A | A new eudesmane-type sesquiterpenoid lactone. nih.gov | Spectroscopic methods. nih.gov |

| 1β,10β-dihydroxy-eremophil-7(11),8-dien-12,8-olide | A new eudesmane sesquiterpenoid. nih.gov | Spectroscopic data analysis. nih.gov |

| 8,12-epoxy-1β-hydroxyeudesm-3,7,11-trien-9-one | A new eudesmane sesquiterpenoid. nih.gov | Spectroscopic data analysis. nih.gov |

Germacrane-Type Sesquiterpenoids

The chemical diversity of Chloranthus japonicus extends to germacrane-type sesquiterpenoids.

A new germacrane (B1241064) sesquiterpenoid, chlorajaponol E , has been isolated from the plant. nih.gov Its structure was established through comprehensive NMR and mass spectrometry analysis. nih.gov The isolation of isofuranodiene , a furanogermacrane, has also been reported, with its structure confirmed by detailed analysis of its 1H-NMR spectrum. tandfonline.com

| Compound Name | Key Structural Features | Method of Elucidation |

| chlorajaponol E | A new germacrane sesquiterpenoid. nih.gov | NMR spectroscopy, Mass spectrometry. nih.gov |

| isofuranodiene | A furanogermacrane. tandfonline.com | 1H-NMR spectroscopy. tandfonline.com |

Guaiane-Type Sesquiterpenoids

Guaiane-type sesquiterpenoids are another class of compounds found in Chloranthus japonicus.

Two new guaiane (B1240927) sesquiterpenoids, chlorajaponols C and D , have been isolated. nih.gov Their structures were elucidated using NMR and mass spectrometry, and confirmed by single-crystal X-ray diffraction. nih.gov

| Compound Name | Key Structural Features | Method of Elucidation |

| chlorajaponols C & D | Two new guaiane sesquiterpenoids. nih.gov | NMR spectroscopy, Mass spectrometry, Single-crystal X-ray diffraction. nih.gov |

Furan (B31954) Sesquiterpenoids (e.g., Sesquiterpene Furan Compound CJ-01)

A notable furan sesquiterpenoid isolated from Chloranthus japonicus is CJ-01 . Its structure was determined through spectroscopic analysis as 3,4,8a-trimethyl-4a,7,8,8a-tetrahydro-4a-naphto[2,3-b]furan-9-one. nih.govjst.go.jp This compound has been identified as a specific inhibitor of chitin (B13524) synthase 2. nih.govjst.go.jp

| Compound Name | Key Structural Features | Method of Elucidation |

| CJ-01 | 3,4,8a-trimethyl-4a,7,8,8a-tetrahydro-4a-naphto[2,3-b]furan-9-one. nih.govjst.go.jp | Spectroscopic analysis. nih.govjst.go.jp |

Complex Oligomeric Sesquiterpenoids from this compound.

Perhaps the most fascinating secondary metabolites from Chloranthus japonicus are the complex oligomeric sesquiterpenoids, which are dimers and trimers of the monomeric units. acgpubs.org These intricate molecules are formed through various cycloaddition reactions.

A novel dimeric lindenane sesquiterpenoid, chlojapolactone B , was identified, featuring a rare 1,3-dioxolane (B20135) linkage between an 8,9-seco lindenane and a lindenane sesquiterpenoid. acgpubs.org Its structure was elucidated using HRESIMS and NMR spectroscopic data, with its absolute configuration determined by electronic circular dichroism (ECD) analysis. acgpubs.org

Another unique discovery is chlojapolactone A , a lindenane sesquiterpenoid dimer with an unprecedented 1,3-dioxolane linkage. rsc.org Its structure and absolute configuration were elucidated through a combination of spectral, computational, and chemical methods. rsc.org

The plant also yields dimeric sesquiterpenes such as shizukaols C and F , which have been isolated and their structures confirmed. jmb.or.kr Three other dimeric sesquiterpenoids, shizukaol B , cycloshizukaol A , and shizukaol F , have also been isolated and identified. nih.gov

Furthermore, a novel sesquiterpenoid dimer named multistalide C , along with the known compounds shizukaols C and D , were isolated. unipi.it The structures of these compounds were elucidated by extensive HR-ESI-MS, 1D, and 2D NMR spectroscopic analysis. unipi.it

The isolation of chlorajaponilides F-H , three new lindenane-type sesquiterpenoid dimers, further showcases the structural diversity. nih.gov Compounds 1 and 2 are particularly noteworthy for possessing a rare hydroperoxy group at C-5. nih.gov Additionally, eight new lindenane sesquiterpenoid dimers, chlojapolides A-H , have been isolated, and their structures, including absolute configurations, were elucidated by spectral and chemical methods. nih.gov

| Compound Name | Key Structural Features | Method of Elucidation |

| chlojapolactone B | Dimeric lindenane sesquiterpenoid with a 1,3-dioxolane linkage. acgpubs.org | HRESIMS, NMR spectroscopy, ECD analysis. acgpubs.org |

| chlojapolactone A | Lindenane sesquiterpenoid dimer with a 1,3-dioxolane linkage. rsc.org | Spectral, computational, and chemical methods. rsc.org |

| shizukaols C & F | Dimeric sesquiterpenes. jmb.or.kr | Structural identification. jmb.or.kr |

| shizukaol B, cycloshizukaol A, shizukaol F | Dimeric sesquiterpenoids. nih.gov | Identification. nih.gov |

| multistalide C | A novel sesquiterpenoid dimer. unipi.it | HR-ESI-MS, 1D and 2D NMR. unipi.it |

| chlorajaponilides F-H | Three new lindenane-type sesquiterpenoid dimers, two with a hydroperoxy group. nih.gov | Extensive spectral evidence. nih.gov |

| chlojapolides A-H | Eight new lindenane sesquiterpenoid dimers. nih.gov | Spectral and chemical methods. nih.gov |

Dimeric Sesquiterpenoids

A significant number of lindenane-type dimeric sesquiterpenoids have been isolated from Chloranthus japonicus. These complex molecules are typically formed through Diels-Alder reactions between two sesquiterpenoid monomers. mdpi.com Their structures are often characterized by crowded molecular scaffolds with numerous stereogenic centers. d-nb.info The structural elucidation of these compounds relies heavily on spectroscopic techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Electronic Circular Dichroism (ECD) analysis. researchgate.netacgpubs.org In some cases, single-crystal X-ray diffraction has been used for unambiguous structure and absolute configuration determination. researchgate.netnih.gov

Chlojapolactone B: A dimeric lindenane sesquiterpenoid, chlojapolactone B, was identified from the whole plants of C. japonicus. acgpubs.orgacgpubs.org Its structure features a rare 1,3-dioxolane linkage connecting an 8,9-seco lindenane unit and a lindenane sesquiterpenoid unit. acgpubs.org The absolute configuration of chlojapolactone B was determined using electronic circular dichroism (ECD) analysis. researchgate.netacgpubs.org

Multistalide C: This novel dimeric sesquiterpenoid was isolated from C. japonicus along with the known shizukaols C and D. unipi.it The complete structure and absolute configuration of multistalide C were elucidated using HR-ESI-MS, 1D and 2D NMR spectroscopy, and CD/TDDFT calculations. unipi.itnih.gov

Shizukaols C, D, and F: These known dimeric sesquiterpenoids have also been isolated from C. japonicus. unipi.itnih.govnih.gov Shizukaol D, in particular, has been a subject of interest for its biological activities. plos.orgresearchgate.netresearchgate.net The structures of these compounds were confirmed through spectroscopic analysis. unipi.itnih.gov Shizukaols C and F have shown potent in vitro antifungal activities against a variety of plant pathogenic fungi. nih.gov

Cycloshizukaol A: This dimeric sesquiterpenoid is another constituent of C. japonicus and has been isolated from its roots. nih.govebi.ac.ukmedchemexpress.com

Chlojapolides A-H: Eight new lindenane sesquiterpenoid dimers, named chlojapolides A-H, were isolated from the whole plant of C. japonicus. researchgate.netnih.gov Their structures, including their absolute configurations, were determined by comprehensive spectral and chemical methods. nih.govresearchgate.net

Chlorahololide A: While primarily isolated from Chloranthus holostegius, the structural analysis of chlorahololide A is relevant due to its relation to compounds found in C. japonicus. researchgate.net A reinvestigation of its absolute configuration, which was initially assigned using the exciton chirality method, has been a subject of critical review. unipi.itnih.gov

Table 1: Dimeric Sesquiterpenoids from Chloranthus japonicus Sieb.

| Compound Name | Structural Features | Key Elucidation Techniques |

|---|---|---|

| Chlojapolactone B | Lindenane dimer with a 1,3-dioxolane linkage. acgpubs.org | HRESIMS, NMR, ECD. researchgate.netacgpubs.org |

| Multistalide C | Novel lindenane-type dimer. unipi.it | HR-ESI-MS, 1D & 2D NMR, CD/TDDFT. unipi.itnih.gov |

| Shizukaol C | Known lindenane dimer. unipi.it | Spectroscopic analysis. unipi.it |

| Shizukaol D | Known lindenane dimer. unipi.itplos.org | Spectroscopic analysis. unipi.itresearchgate.net |

| Shizukaol F | Known lindenane dimer. nih.gov | Spectroscopic analysis. nih.gov |

| Cycloshizukaol A | Dimeric sesquiterpenoid. nih.govebi.ac.uk | Isolation and identification. nih.govmedchemexpress.com |

| Chlojapolides A-H | New lindenane sesquiterpenoid dimers. researchgate.netnih.gov | Spectral and chemical methods. nih.govresearchgate.net |

| Chlorahololide A | Related lindenane-type dimer. unipi.it | Reinvestigation of absolute configuration. unipi.itnih.gov |

Trimeric Sesquiterpenoids

In addition to dimers, C. japonicus is also known to produce even more complex oligomeric sesquiterpenoids. researchgate.net A notable example is trishizukaol A , a novel sesquiterpene trimer composed of three lindenane units. researchgate.netresearchgate.net This compound was isolated from the roots of the plant, and its intricate structure was elucidated using 1D and 2D-NMR methods. researchgate.net The discovery of such trimers highlights the remarkable biosynthetic capacity of this plant species. researchgate.netresearchgate.net

Biogenetic Relationships of Oligomeric Sesquiterpenoids

The diverse array of lindenane-type sesquiterpenoid oligomers found in Chloranthus species suggests a common biosynthetic origin. These dimers are believed to be formed from two lindenane-type sesquiterpene units through various reactions, with the Diels-Alder cycloaddition being a prominent pathway. acgpubs.orgmdpi.com For instance, chlojapolactone B is considered a potential precursor in the biosynthesis of chlojapolactone A. researchgate.net The structural relationships between different dimers, such as the shizukaols, have also been discussed in the context of their biogenesis. researchgate.net A unified strategy for the synthesis of these dimers often involves mimicking the proposed biosynthetic pathways, such as a base-mediated thermal [4+2] cycloaddition. d-nb.inforesearchgate.net

Characterization of Other Constituent Classes from this compound.

Phenolic Derivatives

Phytochemical studies of C. japonicus have led to the isolation of new phenolic derivatives. acgpubs.orgacgpubs.org For example, two new phenolic derivatives were identified alongside the dimeric sesquiterpenoid chlojapolactone B. researchgate.netacgpubs.org Their chemical structures were determined using HRESIMS and NMR spectroscopic data. acgpubs.orgacgpubs.org The leaves of C. japonicus have been found to contain a significant amount of (poly)phenols. vjol.info.vn

Lignans (B1203133) and Coumarinolignans

The whole plant of C. japonicus has yielded a new coumarinolignan glucoside named yinxiancaoside C . nih.govchemfaces.com Alongside this new compound, five known benzofuran (B130515) lignans were also isolated. nih.gov This was the first discovery of benzofuran lignans within the Chloranthaceae family. chemfaces.com The structures of these compounds were elucidated through chemical and spectroscopic methods, including 1D-NMR, 2D-NMR, ESI-MS, and HR-ESI-MS. nih.govchemfaces.com Coumarinolignans, in general, are formed by the fusion of a coumarin (B35378) with a phenylpropanoid structure. rsc.org

Flavonoids

Flavonoids are another class of compounds found in C. japonicus. vjol.info.vnmdpi.com Histochemical analysis has shown the presence of flavonoids in the plant's vegetative organs. cqvip.com Studies on the leaf extract of C. japonicus have indicated a high flavonoid content. vjol.info.vn

Table 2: Other Compound Classes from Chloranthus japonicus Sieb.

| Compound Class | Specific Examples | Structural Notes |

|---|---|---|

| Phenolic Derivatives | Two new unnamed derivatives. acgpubs.orgacgpubs.org | Isolated with chlojapolactone B. researchgate.net |

| Lignans and Coumarinolignans | Yinxiancaoside C, five benzofuran lignans. nih.govchemfaces.com | Yinxiancaoside C is a new coumarinolignan glucoside. nih.gov |

| Flavonoids | General class identified. vjol.info.vnmdpi.com | High content found in leaf extracts. vjol.info.vn |

Phenylpropanoids

Phytochemical studies of Chloranthus japonicus have identified the presence of phenylpropanoids. magtechjournal.com These compounds are a class of organic compounds that are synthesized by plants from the amino acids phenylalanine and tyrosine. One study reported the isolation of a new phenylpropenol ester from the whole plant of C. japonicus. researchgate.net The structure of this compound was determined through detailed spectroscopic analysis. researchgate.net Another investigation of Chloranthus serratus, a related species, also led to the isolation of phenylpropanoids, highlighting their presence within the Chloranthus genus. unipi.it

Polysaccharides (e.g., Heteropolysaccharides YCJP–1 and YCJP–2)

Recent research has focused on the polysaccharides present in Chloranthus japonicus. Two previously unreported heteropolysaccharides, designated YCJP–1 and YCJP–2, have been isolated from the herbaceous parts of the plant. mdpi.comnih.govablesci.com

Structural elucidation revealed that YCJP–1 is a heteropolysaccharide with a molecular weight distribution primarily between 74,475 and 228,443 Da. mdpi.comnih.gov Its composition consists of glucose, galactose, arabinose, mannose, rhamnose, and a small amount of uronic acids. mdpi.comnih.gov

In contrast, YCJP–2 is composed mainly of glucose, mannose, and galactose, with a much lower molecular weight range of 848 to 5810 Da. mdpi.comnih.gov The polysaccharide contents of YCJP–1 and YCJP–2 were determined to be 97.47% and 98.34%, respectively, with low protein content. mdpi.com The crude polysaccharide extract (YCJP) from which these were purified had a yield of 1.64% from the plant material and contained 80.74% polysaccharide, 1.35% protein, and 16.27% uronic acid. mdpi.com

**Table 1: Characteristics of Heteropolysaccharides from *Chloranthus japonicus***

| Feature | YCJP (Crude) | YCJP–1 | YCJP–2 |

|---|---|---|---|

| Composition | Mixture | Glucose, Galactose, Arabinose, Mannose, Rhamnose, Uronic Acids | Glucose, Mannose, Galactose |

| Molecular Weight (Da) | - | 74,475–228,443 | 848–5810 |

| Polysaccharide Content | 80.74% | 97.47% | 98.34% |

| Protein Content | 1.35% | 1.27% | 1.01% |

| Uronic Acid Content | 16.27% | Minor proportion | - |

| Recovery from YCJP | - | 1.02% | 6.01% |

Amides

Amide derivatives are among the various classes of secondary metabolites isolated from the genus Chloranthus. biomolther.org While the primary focus of many studies on C. japonicus has been on terpenoids, the presence of amides contributes to the chemical diversity of this plant genus. researchgate.netbiomolther.org

Novel C25 Terpenoids (e.g., Hitorins A and B)

A significant discovery in the phytochemical analysis of Chloranthus japonicus has been the isolation of novel C25 terpenoids. researchgate.netacs.org Among these are Hitorins A and B , which were isolated from the aerial parts of the plant. acs.orgresearchgate.net

The structural elucidation of Hitorins A and B was accomplished through spectroscopic analyses and TDDFT ECD calculations. acs.orgresearchgate.net These compounds possess a unique and complex 6/5/5/5/5/3 hexacyclic skeleton, which includes a γ-lactone ring and two tetrahydrofuran (B95107) rings. acs.orgresearchgate.net It is hypothesized that Hitorins A and B are biogenetically derived from a combination of a eudesmane sesquiterpene and a thujane (B1196268) monoterpene. acs.orgresearchgate.net This discovery highlights the plant's capacity to produce structurally complex and unusual terpenoids. researchgate.net

Elucidation of Proposed Biogenetic Routes for Key Sesquiterpenoid Skeletons in this compound.

The genus Chloranthus is a rich source of structurally diverse sesquiterpenoids, particularly those with a lindenane-type skeleton. researchgate.net The biosynthesis of these complex molecules is thought to proceed through a series of intricate enzymatic reactions. A plausible biogenetic pathway for many of the dimeric sesquiterpenoids found in Chloranthus japonicus begins with monomeric precursors. unipi.it

For instance, the formation of shizukaol D and multistalide C is proposed to involve a Diels-Alder reaction with shizukanolide B (also known as chloranthalactone A) acting as the dienophile. unipi.it Chloranthalactone A is a major component isolated from the plant and is considered a key precursor in the biosynthesis of various lindenane dimers. rsc.org

One notable example is the proposed biosynthesis of chlojapolactone A, a novel lindenane sesquiterpenoid dimer featuring an unusual 1,3-dioxolane linkage. rsc.org The proposed pathway starts with chloranthalactone A, which undergoes several transformations, including epoxidation, epoxy ring-opening, and oxidative cleavage of a C-8-C-9 diol, to generate key intermediates. rsc.org These intermediates then combine to form the final dimeric structure. This proposed pathway highlights the complex chemical modifications that contribute to the vast structural diversity of sesquiterpenoids in this species.

Furthermore, the biogenetic origin of another dimeric sesquiterpenoid, chlojapolactone B, is thought to be linked to chlojapplactone A, with the former potentially being a precursor to the latter. researchgate.netacgpubs.org The structural relationships between various isolated sesquiterpenoids provide valuable clues to their biosynthetic connections. The chemical consistency observed across different Chloranthus species suggests a conserved biosynthetic pathway for the production of lindenane sesquiterpenoids, reflecting a shared evolutionary history and metabolic capability within the genus.

Evolutionary and Ecological Roles of Secondary Metabolites in this compound.

The diverse array of secondary metabolites produced by Chloranthus japonicus plays a crucial role in its survival and interaction with the environment. These compounds are not essential for primary metabolic processes but are vital for defense, adaptation, and reproduction.

The production of flavonoids, a significant class of secondary metabolites, is an adaptive innovation that has enabled plants to colonize diverse terrestrial environments. mdpi.com These compounds, including anthocyanins, serve multiple functions such as scavenging free radicals, protecting against UV radiation, and enhancing tolerance to low temperatures. mdpi.com In Chloranthus, the presence of these compounds likely contributes to its ability to thrive in its native habitats of eastern and southern Asia. nih.gov

Leaf morphology, which can be influenced by secondary metabolites, also has ecological significance. For example, the hydathodal teeth of Chloranthus japonicus leaves are crucial for preventing the flooding of the mesophyll through guttation, a process of exuding excess water. wisc.eduwesleyan.eduplant-ecology.com This adaptation is particularly advantageous in moist environments and may also be linked to refilling embolisms caused by freezing and thawing. wisc.eduwesleyan.edu

The chemical composition of Chloranthus species, particularly the presence of sesquiterpenoids and their dimers, serves as a defense mechanism against herbivores and pathogens. nih.gov The anti-inflammatory, antibacterial, and antifungal properties reported for many of these compounds support their role in protecting the plant from various biological threats. nih.gov The bitter taste and potential toxicity of these compounds can deter feeding by insects and other herbivores.

Furthermore, the vibrant colors produced by anthocyanins in flowers and fruits attract pollinators and seed dispersers, thus playing a direct role in the plant's reproductive success. mdpi.com The intricate interplay between the plant's secondary metabolism and its ecological niche highlights the evolutionary pressures that have shaped the chemical diversity of Chloranthus japonicus.

Influence of Genetic Factors on Compound Biosynthesis in this compound.

The biosynthesis of the complex secondary metabolites in Chloranthus japonicus is under strict genetic control. The production of these compounds is orchestrated by a network of genes encoding the necessary enzymes and regulatory proteins. nih.gov

The chloroplast genome of Chloranthus species contains a wealth of genetic information, including genes involved in photosynthesis and self-replication. nih.gov Analysis of these genomes provides insights into the evolutionary history and genetic diversity within the genus. nih.gov While the chloroplast genome is primarily associated with primary metabolism, the energy and precursors generated from photosynthesis are essential for the synthesis of secondary metabolites.

The diversity of secondary metabolites is also influenced by the expression of specific gene families. For example, the Dihydroflavonol 4-reductase (DFR) gene family is crucial for the biosynthesis of anthocyanins. mdpi.com Studies have shown that tandem duplication is a primary driver for the expansion of the DFR gene family, leading to the evolution of new gene functions and the diversification of flavonoid pigments. mdpi.com The expression patterns of different DFR genes in various tissues suggest they have distinct roles throughout the plant's development. mdpi.com

Furthermore, transcription factors play a pivotal role in regulating the biosynthesis of plant specialized metabolites. nih.gov These proteins can act as positive or negative regulators, controlling the expression of key enzyme-encoding genes in response to both developmental cues and environmental stresses. nih.gov The identification of specific transcription factors and their target genes within the biosynthetic pathways of Chloranthus metabolites is an active area of research. Understanding these genetic regulatory networks is essential for elucidating how the plant controls the production of its diverse chemical arsenal. The origins of morphological diversity, which is linked to ecological function, are also heavily influenced by genetic regulatory networks. mdpi.com

Endophytic Fungi as a Contributing Factor to Bioactive Compound Diversity in this compound.

Endophytic fungi, which reside within the tissues of plants without causing any apparent harm, are a significant source of bioactive compounds and contribute to the chemical diversity of their host. mdpi.comnih.gov Chloranthus japonicus is known to harbor a rich and diverse community of endophytic fungi. mdpi.comresearchgate.net

Studies have shown that these endophytic fungi can produce a wide range of secondary metabolites, including some that were previously thought to be exclusive to the host plant. mdpi.com This suggests a complex relationship between the plant and its fungal endophytes, which may involve horizontal gene transfer or the endophyte's ability to synthesize these compounds independently. mdpi.com The production of bioactive compounds by endophytes can enhance the host plant's resistance to pathogens and herbivores. nih.gov

Research on Chloranthus japonicus collected from the Qinling Mountains in China revealed a high diversity of endophytic fungi, with 332 fungal colonies isolated from 555 tissue segments. mdpi.comresearchgate.net The most abundant genera identified were Colletotrichum, Aspergillus, and Diaporthe. mdpi.comresearchgate.net Extracts from several of these endophytic fungi exhibited antimicrobial activity against various pathogenic bacteria and fungi. mdpi.comresearchgate.netnih.gov For example, an isolate identified as Trichoderma cf. harzianum showed significant antagonistic capabilities against different pathogens. mdpi.comresearchgate.netnih.gov

Table of Mentioned Chemical Compounds

| Compound Name | Type |

|---|---|

| Shizukaol D | Dimeric Sesquiterpenoid |

| Multistalide C | Dimeric Sesquiterpenoid |

| Shizukanolide B | Sesquiterpenoid |

| Chloranthalactone A | Sesquiterpenoid |

| Chlojapolactone A | Dimeric Sesquiterpenoid |

| Chlojapolactone B | Dimeric Sesquiterpenoid |

| Chlojapplactone A | Dimeric Sesquiterpenoid |

Molecular and Cellular Mechanisms of Action of Chloranthus Japonicus Sieb. Compounds Preclinical Investigations

Anti-inflammatory Modulatory Mechanisms

A significant body of preclinical evidence points to the anti-inflammatory potential of sesquiterpenoids and other phytochemicals from C. japonicus. These compounds have been shown to modulate multiple stages of the inflammatory cascade in cellular models.

A primary mechanism underlying the anti-inflammatory effects of C. japonicus compounds is the inhibition of nitric oxide (NO), a key inflammatory mediator. In preclinical models using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, various isolates have demonstrated potent inhibitory activity on NO production.

Lindenane-type sesquiterpenoids, in particular, have shown significant effects. Chlojaponilactone B exhibited pronounced inhibition of NO production in LPS-induced RAW 264.7 macrophages. nih.govfigshare.com Similarly, a study of lindenane sesquiterpenoid dimers identified several compounds, including chlojapolides A, that demonstrated marked inhibition of NO production, with some compounds being more active than the positive control, quercetin. nih.gov Another investigation isolated ten undescribed sesquiterpenoids, of which four (compounds 8, 12, 16, and 22) showed significant inhibitory effects on NO production in the same cell line. nih.gov

| Compound | Compound Type | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Chlojapolide A | Lindenane Sesquiterpenoid Dimer | 6.91 - 15.75 | nih.gov |

| Compound 11 (analogue) | Lindenane Sesquiterpenoid Dimer | 6.91 - 15.75 | nih.gov |

| Compound 13 (analogue) | Lindenane Sesquiterpenoid Dimer | 6.91 - 15.75 | nih.gov |

| Compound 17 (analogue) | Lindenane Sesquiterpenoid Dimer | 6.91 - 15.75 | nih.gov |

| Compound 8 (Japonilide A) | 5,6-seco-germacrane-type sesquiterpenoid | 22.99 ± 2.71 | nih.gov |

| Compound 12 | Sesquiterpenoid | 24.34 ± 1.36 | nih.gov |

| Compound 16 | Sesquiterpenoid | 23.69 ± 2.83 | nih.gov |

| Compound 22 | Sesquiterpenoid | 21.23 ± 1.34 | nih.gov |

Beyond inhibiting NO, compounds from C. japonicus also modulate the expression of key pro-inflammatory cytokines. The lindenane-type sesquiterpenoid, chlojaponilactone B, was found to suppress the levels of crucial inflammation mediators, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in a dose-dependent manner in LPS-stimulated macrophages. nih.govfigshare.comresearchgate.net This action prevents the amplification of the inflammatory response orchestrated by these signaling proteins.

The reduction in NO and other inflammatory mediators is linked to the ability of C. japonicus compounds to suppress the expression of inducible enzymes responsible for their synthesis. Western blotting studies revealed that a sesquiterpenoid known as japonilide A inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators in the inflammatory response. nih.gov Chlojaponilactone B also demonstrated the ability to suppress iNOS and COX-2 levels, providing a clear mechanism for its observed reduction in NO production. nih.govresearchgate.net

A critical upstream mechanism for the anti-inflammatory effects of these compounds involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.

Mechanistic studies have shown that chlojaponilactone B exerts its anti-inflammatory effects by suppressing the NF-κB signaling pathway. nih.govresearchgate.net This suppression is achieved by inhibiting NF-κB-dependent transcriptional activity, preventing the phosphorylation of IκBα (the inhibitory protein that sequesters NF-κB in the cytoplasm), and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB. nih.govresearchgate.net By preventing p65 from entering the nucleus, the compound effectively halts the transcription of target inflammatory genes.

In addition to the NF-κB pathway, the mitogen-activated protein kinase (MAPK) signaling cascades are also crucial regulators of the inflammatory response. However, research into the effects of C. japonicus compounds on this pathway has yielded specific negative results. In the case of chlojaponilactone B, mechanistic studies revealed that it exerted little influence on the MAPK signaling pathway, indicating a more selective action on NF-κB signaling. nih.gov

Cellular Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Lines

In addition to anti-inflammatory actions, certain compounds isolated from Chloranthus japonicus Sieb. have been investigated for their potential cytotoxic effects against various cancer cell lines. These preclinical studies explore the ability of these natural products to inhibit cancer cell growth and survival.

Lignan constituents, for instance, have been evaluated for their cytotoxic activity. A study involving a new coumarinolignan glucoside (yinxiancaoside C) and five known benzofuran (B130515) lignans (B1203133) tested their effects against human hepatoma (HepG2), ovarian carcinoma (OV420), and breast cancer (MCF-7) cells using an MTT assay. nih.gov Similarly, sesquiterpene glucosides, including the novel yinxiancaoside A and yinxiancaoside B, were also assessed for cytotoxic activity against the same panel of cancer cell lines (HepG2, OV420, and MCF-7). nih.gov Furthermore, another natural product, Chlorajapolide F, was noted to have low cytotoxic activity against NCI-H460 and SMMC-7721 cell lines. medchemexpress.com

| Compound/Isolate Type | Cancer Cell Line | Cell Line Origin | Reference |

|---|---|---|---|

| Coumarinolignan Glucoside, Benzofuran Lignans | HepG2 | Human Hepatoma | nih.gov |

| Coumarinolignan Glucoside, Benzofuran Lignans | OV420 | Ovarian Carcinoma | nih.gov |

| Coumarinolignan Glucoside, Benzofuran Lignans | MCF-7 | Breast Cancer | nih.gov |

| Sesquiterpene Glucosides (e.g., Yinxiancaoside A, Yinxiancaoside B) | HepG2 | Human Hepatoma | nih.gov |

| Sesquiterpene Glucosides (e.g., Yinxiancaoside A, Yinxiancaoside B) | OV420 | Ovarian Carcinoma | nih.gov |

| Sesquiterpene Glucosides (e.g., Yinxiancaoside A, Yinxiancaoside B) | MCF-7 | Breast Cancer | nih.gov |

| Chlorajapolide F | NCI-H460 | Human Lung Cancer | medchemexpress.com |

| Chlorajapolide F | SMMC-7721 | Human Hepatocellular Carcinoma | medchemexpress.com |

In Vitro Efficacy against Diverse Human Cancer Cell Lines (e.g., MGC803, HepG2, HL-60, A549, HCT116)

Various sesquiterpenoids and other compounds isolated from Chloranthus japonicus have been evaluated for their cytotoxic effects against a range of human cancer cell lines. While numerous studies have been conducted, detailed IC50 values for specific compounds against the full panel of MGC803, HepG2, HL-60, A549, and HCT116 cell lines are not consistently available in the literature.

Polysaccharides isolated from Chloranthus japonicus, designated as YCJP-1 and YCJP-2, have demonstrated notable inhibitory effects on the proliferation of the human gastric cancer cell line MGC-803 biomedpharmajournal.orgnih.gov. These compounds were also tested against AGS gastric cancer cells, with both showing prominent anti-proliferative activity biomedpharmajournal.orgnih.gov.

Several sesquiterpenes, including chlorajapolides A-I, have been isolated and assessed for their cytotoxic properties. nih.govresearchgate.net While these studies confirm cytotoxic activity against various cancer cell lines, specific IC50 values against the cell lines listed in the outline are not always detailed in the available reports. For instance, a study on dimeric sesquiterpenoids, including shizukaol B, cycloshizukaol A, and shizukaol F, reported their ability to inhibit the aggregation of HL-60 cells, although this was noted to be without direct cytotoxicity mdpi.com.

The following table summarizes the available data on the in vitro anticancer activity of compounds from Chloranthus japonicus.

| Compound/Extract | Cancer Cell Line | Observed Effect |

| Polysaccharides (YCJP-1, YCJP-2) | MGC-803 | Prominent inhibitory effects on proliferation biomedpharmajournal.orgnih.gov |

| Dimeric Sesquiterpenoids (Shizukaol B, Cycloshizukaol A, Shizukaol F) | HL-60 | Inhibition of PMA-induced homotypic aggregation (without cytotoxicity) mdpi.com |

| Sesquiterpene Lactones (chlorajapolides A-E, chlorajaposide, chlorajaponol, chloraeudolide) | Various cancer cell lines | Cytotoxic activity observed researchgate.net |

| Sesquiterpenes (chlorajapolides F-I) | Two human cancer cell lines | Cytotoxicities evaluated nih.gov |

Investigations into Specific Mechanisms of Cytotoxicity (if reported at a molecular level)

Preclinical studies have begun to unravel the molecular mechanisms underlying the cytotoxic effects of compounds derived from Chloranthus japonicus. A significant mechanism appears to be the induction of apoptosis, or programmed cell death, in cancer cells.

Research suggests that certain compounds from this plant can trigger the mitochondrial-dependent pathway of apoptosis. This pathway is a key intrinsic route to programmed cell death, characterized by the involvement of the mitochondria in initiating the apoptotic cascade.

Furthermore, the modulation of critical signaling pathways involved in cell survival and proliferation has been identified as another mechanism of action. The NF-κB (nuclear factor kappa B) signaling pathway, which plays a pivotal role in inflammation and cancer, has been identified as a potential target. Inhibition of the NF-κB pathway can disrupt the cellular processes that promote cancer cell survival and proliferation.

Antimicrobial Activity and Related Mechanisms

Compounds from Chloranthus japonicus have demonstrated significant antimicrobial properties, particularly against fungal pathogens. These findings are based on a variety of in vitro assays that have elucidated both the spectrum of activity and the specific molecular targets of these compounds.

Antifungal Effects against Plant Pathogenic Fungi (e.g., Pythium ultimum, Phytophthora infestans, Botrytis cinerea, Colletotrichum lagenarium, Alternaria kikuchiana, Magnaporthe grisea)

Two dimeric sesquiterpenes, shizukaol C and shizukaol F, isolated from Chloranthus japonicus, have exhibited potent in vitro antifungal activities against a range of plant pathogenic fungi. Their efficacy has been quantified through the determination of Minimum Inhibitory Concentrations (MICs), with values indicating significant potency.

The following table details the antifungal activity of shizukaol C and shizukaol F against various plant pathogenic fungi.

| Compound | Pythium ultimum (MIC µg/mL) | Phytophthora infestans (MIC µg/mL) | Botrytis cinerea (MIC µg/mL) | Colletotrichum lagenarium (MIC µg/mL) | Alternaria kikuchiana (MIC µg/mL) | Magnaporthe grisea (MIC µg/mL) |

| Shizukaol C | 4 | 8 | 8 | 16 | 16 | 8 |

| Shizukaol F | 8 | 4 | 8 | 16 | 16 | 8 |

Specific Enzyme Inhibition: Chitin (B13524) Synthase 2 Modulation in Saccharomyces cerevisiae

A novel sesquiterpene furan (B31954) compound, designated CJ-01, has been isolated from Chloranthus japonicus and identified as a specific inhibitor of chitin synthase 2 from Saccharomyces cerevisiae. Chitin is an essential component of the fungal cell wall, and its synthesis is a critical target for antifungal agents.

CJ-01 was found to inhibit chitin synthase 2 in a dose-dependent manner, with a reported IC50 of 39.6 µg/ml. Notably, this compound exhibited no inhibitory activity against chitin synthase 1 and 3 up to a concentration of 280 µg/ml, highlighting its specificity for the chitin synthase 2 enzyme. This specific enzymatic inhibition underscores a precise molecular mechanism for the antifungal activity of this compound.

General Antimicrobial and Antibacterial Spectrum in Microbroth Dilution and Disc Diffusion Assays

While there is evidence of antimicrobial activity from compounds of Chloranthus japonicus, comprehensive data from microbroth dilution and disc diffusion assays against a broad spectrum of bacteria and fungi are limited in the available scientific literature. One study reported that the sesquiterpenoid lactone, chlojaponol B, exhibited some antibacterial activity against Botrytis cinerea and Sclerotinia sclerotiorum nih.gov. However, detailed results from standardized disc diffusion (inhibition zones) and microbroth dilution (MICs) assays for a wide range of microorganisms are not extensively documented for specific compounds from this plant.

Research has also explored the antimicrobial properties of endophytic fungi isolated from Chloranthus japonicus, with some of these endophytes showing inhibitory activity against pathogenic bacteria and fungi. mdpi.com It is important to distinguish these findings from the direct antimicrobial activity of the plant's own chemical constituents.

Modulation of Metabolic Pathways and Related Cellular Processes

Compounds from Chloranthus japonicus have been shown to modulate key metabolic pathways, suggesting a potential role in the regulation of cellular energy homeostasis and related processes.

Two notable compounds, shizukaol F and shizukaol D, have been identified as activators of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy metabolism, and its activation can influence both glucose and lipid metabolism. Shizukaol F has been demonstrated to modulate glucose metabolism through the activation of AMPK.

In addition to the AMPK pathway, a hexane extract of Chloranthus japonicus has been found to promote adipocyte differentiation by acting on the Wnt/β-catenin signaling pathway. The Wnt signaling pathway is crucial for a variety of cellular processes, including cell fate determination and differentiation.

Activation of AMP-Activated Protein Kinase (AMPK) and Glucose Metabolism Regulation

Compounds isolated from this compound. have been shown in preclinical studies to activate AMP-activated protein kinase (AMPK), a critical enzyme in regulating cellular energy homeostasis. plos.orgnih.govnih.gov This activation triggers a cascade of metabolic events that favor ATP production over consumption, including the modulation of glucose metabolism. plos.orgnih.gov Shizukaol F, a natural compound from Chloranthus japonicus, has been demonstrated to activate AMPK and thereby influence glucose metabolism in both in vitro and in vivo models. nih.govnih.gov Another compound, shizukaol D, also activates AMPK, leading to decreased lipid levels in liver cells. plos.orgnih.gov The activation of AMPK by these compounds suggests a potential mechanism for managing metabolic disorders. nih.govnih.gov

A key downstream effect of AMPK activation by Chloranthus japonicus compounds is the enhancement of glucose uptake in muscle cells. nih.gov The compound shizukaol F has been found to significantly increase glucose uptake in differentiated C2C12 myotubes. nih.gov This effect is achieved by promoting the translocation of glucose transporter-4 (GLUT-4) from intracellular vesicles to the cell membrane. nih.gov The increased presence of GLUT-4 on the myotube surface facilitates greater transport of glucose from the bloodstream into the muscle cells, a crucial process for maintaining glucose homeostasis. nih.gov This mechanism is a primary target for improving insulin sensitivity in skeletal muscle. elsevierpure.com The inhibition of shizukaol F-stimulated AMPK activity, either through a chemical inhibitor or shRNA, was shown to block the translocation of GLUT-4 and the subsequent uptake of glucose. nih.gov

In addition to promoting glucose uptake in muscle, compounds from Chloranthus japonicus regulate glucose metabolism by suppressing its production in the liver. Shizukaol F treatment in primary mouse hepatocytes leads to a decrease in the expression of key gluconeogenic enzymes, namely phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). nih.gov These enzymes are rate-limiting steps in the hepatic gluconeogenesis pathway, which generates glucose from non-carbohydrate sources. nih.govnih.govmaxapress.com By downregulating PEPCK and G6Pase, shizukaol F effectively suppresses the liver's ability to produce and release glucose into the circulation. nih.gov This action is dependent on AMPK activity, as inhibiting the kinase reverses the suppressive effect on gluconeogenesis. nih.gov A single oral dose of shizukaol F was also shown to reduce gluconeogenesis in C57BL/6 J mice. nih.govnih.gov

The activation of AMPK by Chloranthus japonicus compounds is linked to the induction of mitochondrial dysfunction. plos.orgnih.govnih.gov Studies on both shizukaol D and shizukaol F have revealed that these compounds can disrupt normal mitochondrial function, which in turn activates AMPK as a cellular stress response. plos.orgnih.govnih.gov Shizukaol F was found to depolarize the mitochondrial membrane in C2C12 cells and specifically inhibit respiratory complex I. nih.govnih.gov Similarly, shizukaol D induces mitochondrial dysfunction in HepG2 cells by depolarizing the mitochondrial membrane and suppressing energy production. plos.orgnih.gov This impairment of mitochondrial respiration leads to an increase in the cellular AMP/ATP ratio, a primary trigger for AMPK activation. plos.orgscienceopen.com This mechanism suggests that the metabolic effects of these compounds are initiated by their impact on cellular energy production machinery. plos.orgnih.gov

Regulation of Low-Density Lipoprotein (LDL) Uptake via PCSK9 and LDLR Signaling in HepG2 Cells

Phytochemical investigations into Chloranthus japonicus have identified lindenane sesquiterpenoid dimers as regulators of LDL cholesterol uptake. nih.gov Research conducted on HepG2 cells, a human liver cell line, demonstrated that certain compounds from this plant can modulate the proprotein convertase subtilisin/kexin type 9 (PCSK9) and low-density lipoprotein receptor (LDLR) signaling pathway. nih.gov PCSK9 is known to promote the degradation of LDLR, thereby reducing the clearance of LDL cholesterol from the circulation. frontiersin.orgnih.gov

Fourteen lindenane sesquiterpenoid dimers with ester chains were found to significantly decrease the protein level of PCSK9 in the medium of HepG2 cells. nih.gov One specific compound, referred to as compound 14 in the study, was shown to increase LDL uptake by upregulating both the mRNA and protein levels of the LDLR. nih.gov This compound also decreased the secretion of PCSK9 protein and downregulated intracellular PCSK9 at both the protein and mRNA levels. nih.gov By inhibiting PCSK9, these natural compounds effectively increase the number of LDL receptors on the surface of liver cells, enhancing the uptake and clearance of LDL. nih.gov

| Compound | Concentration | Inhibition Rate of PCSK9 Protein (%) |

|---|---|---|

| Compound 14 | 5 µM | 69.0% |

| Compound 29 | 5 µM | 72.8% |

Promotion of Adipocyte Differentiation and Interaction with Wnt/β-Catenin Signaling Pathway

Extracts from Chloranthus japonicus have been shown to modulate the differentiation of preadipocytes into mature adipocytes. mdpi.comnih.gov Specifically, a hexane extract of Chloranthus japonicus (CJHE) was identified as a potent inducer of adipocyte differentiation in both C3H10T1/2 and 3T3-L1 cell lines. mdpi.comnih.gov Treatment with CJHE led to increased lipid accumulation and the expression of adipocyte markers, including peroxisome proliferator-activated receptor γ (PPARγ). mdpi.comresearchgate.net

The mechanism underlying this pro-adipogenic effect involves the Wnt/β-catenin signaling pathway, which is a known inhibitor of adipogenesis. mdpi.comnih.govfrontiersin.org Mechanistic studies revealed that CJHE acts on this pathway to promote adipocyte differentiation. mdpi.comnih.gov The effects of the extract were similar to those of a Wnt inhibitor and were active in Wnt-selective reporter assays. mdpi.com Furthermore, the pro-adipogenic effects of CJHE were inhibited by treatment with Wnt3a protein and were significantly diminished in cells where β-catenin was silenced using siRNA. mdpi.comnih.gov These findings suggest that CJHE promotes adipogenesis by suppressing the Wnt/β-catenin signaling pathway. mdpi.com

Inhibition of Cell Adhesion Molecule Expression (e.g., ICAM-1, VCAM-1, E-selectin)

Dimeric sesquiterpenoids isolated from the roots of Chloranthus japonicus have demonstrated the ability to inhibit the expression of cell adhesion molecules, which are key mediators in inflammatory processes. nih.govnih.gov The compounds shizukaol B, cycloshizukaol A, and shizukaol F were found to inhibit the adhesion of monocytic THP-1 cells to human umbilical vein endothelial cells (HUVEC) that were stimulated with tumor necrosis factor-alpha (TNF-α). nih.govnih.gov

This inhibition of cell adhesion is attributed to the downregulation of several key cell adhesion molecules on the surface of HUVECs. nih.gov Specifically, shizukaol B was shown to inhibit the TNF-α-induced surface expression of Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and E-selectin. nih.govnih.gov These molecules play a crucial role in the recruitment and migration of leukocytes to sites of inflammation. researchgate.netrevespcardiol.org By preventing the expression of these molecules, the compounds from Chloranthus japonicus can effectively block a critical step in the inflammatory cascade. nih.gov

| Compound | Effect | Cell Line | IC₅₀ Value |

|---|---|---|---|

| Shizukaol B | THP-1 Adhesion to HUVEC | HUVEC/THP-1 | 54.6 nM |

| ICAM-1 Expression | HUVEC | 5.4 nM | |

| VCAM-1 Expression | HUVEC | 13.6 µM | |

| E-selectin Expression | HUVEC | 95.6 nM | |

| Cycloshizukaol A | THP-1 Adhesion to HUVEC | HUVEC/THP-1 | 1.2 µM |

| Shizukaol F | THP-1 Adhesion to HUVEC | HUVEC/THP-1 | 34.1 nM |

Q & A

Advanced Research Question

- Hot Water Extraction : Maximizes polysaccharide solubility .

- Ethanol Precipitation : 80% ethanol to precipitate high-molecular-weight polysaccharides .

- DEAE-Cellulose Chromatography : Purify neutral and acidic polysaccharides .

Bioactivity Validation : MTT assay on AGS cells; IC₅₀ values compared to 5-FU .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.